Tridec-8-ene
Description
Structure
3D Structure
Properties
CAS No. |
23051-84-5 |
|---|---|
Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
(E)-tridec-5-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h9,11H,3-8,10,12-13H2,1-2H3/b11-9+ |
InChI Key |
VDFGUEPMNNLWOZ-PKNBQFBNSA-N |
Isomeric SMILES |
CCCCCCC/C=C/CCCC |
Canonical SMILES |
CCCCCCCC=CCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Tridec 8 Ene and Its Chemical Precursors
Total Synthesis Strategies
Linear synthesis involves the sequential construction of the target molecule from a single starting material. nih.gov For Tridec-8-ene, this could involve building the C13 chain first and then introducing the double bond, or forming the double bond as part of a chain-building step.
Wittig Reaction: A classic method for alkene synthesis, the Wittig reaction can be used to form this compound. libretexts.org This approach involves the reaction of a phosphonium (B103445) ylide (a Wittig reagent) with a ketone or aldehyde. wikipedia.org For this compound, two primary disconnections are possible:
Reaction of pentanal (a C5 aldehyde) with the ylide derived from (1-octyl)triphenylphosphonium bromide (a C8 fragment).
Reaction of octanal (B89490) (a C8 aldehyde) with the ylide derived from (1-pentyl)triphenylphosphonium bromide (a C5 fragment). The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. total-synthesis.com
Alkyne Reduction: A linear C13 precursor, tridec-8-yne, can be synthesized and subsequently reduced to form this compound. This method is particularly powerful because the choice of reduction catalyst or reagent directly controls the stereochemistry of the resulting double bond.
Elimination Reactions: Alkenes can be readily synthesized through elimination reactions of substrates like alkyl halides or alcohols. libretexts.org A linear synthesis could prepare a C13 precursor such as 8-bromotridecane or tridecan-8-ol. Subsequent dehydrohalogenation (using a strong base) or acid-catalyzed dehydration, respectively, would generate this compound. studysmarter.co.uk
Olefin Metathesis: Olefin cross-metathesis is a powerful modern technique for forming carbon-carbon double bonds. thieme-connect.de this compound can be synthesized by the cross-metathesis of two smaller, more readily available terminal alkenes: 1-pentene (B89616) (a C5 fragment) and 1-octene (B94956) (a C8 fragment). This reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs catalysts. researchgate.net The reaction involves the cleavage and reorganization of the double bonds of the starting materials to form the desired internal alkene, along with ethylene (B1197577) as a volatile byproduct. beilstein-journals.orgresearchgate.net
Table 1: Comparison of Linear vs. Convergent Synthesis Strategies for this compound
| Feature | Linear Synthesis (e.g., Wittig) | Convergent Synthesis (e.g., Metathesis) |
| Strategy | Step-by-step assembly from one or two starting materials in a single sequence. | Independent synthesis of key fragments followed by their combination. |
| Overall Yield | Yield decreases exponentially with each step. For a 6-step sequence with 80% yield per step, overall yield is ~26%. | Overall yield is higher as the longest linear sequence is shorter. For two 3-step sequences (80% yield/step) followed by a coupling step (80% yield), the overall yield is ~41%. |
| Flexibility | The entire synthetic route may need to be redesigned if a late-stage step fails. | A problematic fragment synthesis can be optimized independently without affecting other parts of the synthesis. |
| Purification | Intermediates can be very similar in size and properties to the final product, potentially complicating purification. | Fragments are significantly different from the final product, often simplifying purification. |
Stereoselective and Stereospecific Synthesis
Controlling the geometry of the double bond to produce either the cis (Z) or trans (E) isomer is a fundamental challenge in alkene synthesis. khanacademy.orglibretexts.org Several methods offer high levels of stereocontrol.
The choice of synthetic method is crucial for obtaining a specific stereoisomer of this compound.
Wittig Reaction and Modifications: The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. organic-chemistry.org
Non-stabilized ylides (where the R group on the ylide is an alkyl group) typically react under kinetic control to produce the (Z)-alkene as the major product.
The Horner-Wadsworth-Emmons (HWE) reaction , a modification using phosphonate (B1237965) esters, generally favors the formation of the thermodynamically more stable (E)-alkene. pitt.edu
The Schlosser modification of the Wittig reaction can also be employed to favor the (E)-alkene by converting the initial intermediate to its more stable isomer before elimination. wikipedia.org
Alkyne Reduction: The partial reduction of tridec-8-yne offers excellent and predictable stereocontrol.
Syn-hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) delivers two hydrogen atoms to the same face of the alkyne, producing (Z)-tridec-8-ene.
Anti-reduction using a dissolving metal reduction, such as sodium in liquid ammonia (B1221849), proceeds via a radical anion intermediate to deliver hydrogen atoms to opposite faces of the alkyne, yielding (E)-tridec-8-ene.
Olefin Metathesis: Stereocontrol in olefin metathesis is dictated by the catalyst structure. While early catalysts often gave mixtures of E/Z isomers, modern catalyst development has produced highly stereoselective catalysts that can favor the formation of either the (E)- or (Z)-alkene. researchgate.net
Table 2: Methods for Stereoselective Synthesis of this compound Isomers
| Method | Precursors | Reagents/Catalyst | Major Product |
| Standard Wittig Reaction | Pentanal + C8-ylide | Non-stabilized ylide (e.g., prepared with n-BuLi) | (Z)-Tridec-8-ene |
| HWE Reaction | Pentanal + C8-phosphonate ester | Base (e.g., NaH) | (E)-Tridec-8-ene |
| Alkyne Hydrogenation | Tridec-8-yne | H₂, Lindlar's Catalyst | (Z)-Tridec-8-ene |
| Dissolving Metal Reduction | Tridec-8-yne | Na, NH₃ (liquid) | (E)-Tridec-8-ene |
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired transformation, the auxiliary is removed, having imparted its chiral information to the molecule. sigmaaldrich.com
In the context of synthesizing the achiral molecule this compound, chiral auxiliaries are not directly employed to create an enantiomer of the final product, as none exists. However, this strategy is highly relevant for the synthesis of chiral precursors or building blocks. For instance, if a convergent synthesis required a chiral C8 fragment, an Evans' oxazolidinone auxiliary could be used to perform a diastereoselective alkylation to set a specific stereocenter. This stereocenter could then be carried through several steps before the fragment is used in the final coupling reaction to form this compound, with the chiral center potentially being removed in a subsequent step.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. youtube.com This field has become a cornerstone of modern organic synthesis, particularly for reactions involving olefins. echemi.com
As with chiral auxiliaries, the direct synthesis of achiral this compound does not require asymmetric catalysis to control its stereochemistry. The relevance of this methodology lies in the synthesis of chiral alkenes in general. For example, asymmetric olefin metathesis, using chiral molybdenum or ruthenium catalysts, can desymmetrize prochiral dienes to form chiral cyclic alkenes with high enantioselectivity. rsc.org Similarly, asymmetric hydrogenation can reduce a prochiral alkene to a chiral alkane. nih.gov While not directly applicable to producing this compound itself, these powerful catalytic methods would be essential if this compound were an intermediate in a longer synthesis that required a subsequent stereoselective transformation of its double bond, such as an asymmetric epoxidation or dihydroxylation.
Key Reaction Classes in this compound Synthesis
The formation of the characteristic double bond in this compound can be achieved through several powerful carbon-carbon bond-forming reactions or by the manipulation of existing functional groups. The choice of method is often dictated by the desired stereochemistry of the alkene (either the Z or E isomer) and the availability of starting materials.
Olefin Metathesis Reactions
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. While specific examples detailing the synthesis of this compound via ring-closing metathesis (RCM) are not prevalent in readily available literature, the principles of cross-metathesis (CM) are directly applicable. In a hypothetical cross-metathesis approach to this compound, two smaller alkenes, such as 1-hexene (B165129) and 1-nonene (B85954), could be coupled. The reaction would be catalyzed by a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, and would result in the formation of this compound along with ethylene and other self-metathesis byproducts. The efficiency of such a reaction would depend on the catalyst loading, reaction temperature, and the relative concentrations of the starting olefins.
Table 1: Hypothetical Cross-Metathesis for this compound Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Expected Product |
| 1-Hexene | 1-Nonene | Grubbs Catalyst | This compound |
Note: This represents a theoretical application of the cross-metathesis reaction.
Wittig-Type Reactions and Variants
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. commonorganicchemistry.commnstate.eduwikipedia.org For the synthesis of this compound, this would typically involve the reaction of a C5 aldehyde (pentanal) with a C8 phosphorus ylide, or a C8 aldehyde (octanal) with a C5 phosphorus ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically prepared from alkyltriphenylphosphonium salts and a strong base like n-butyllithium, generally lead to the formation of the (Z)-alkene. wikipedia.orgorganic-chemistry.org In contrast, stabilized ylides, which contain an electron-withdrawing group, tend to produce the (E)-alkene with high selectivity. organic-chemistry.org
To synthesize (Z)-tridec-8-ene, one could react octyltriphenylphosphonium bromide with pentanal using a strong, non-nucleophilic base. Conversely, for (E)-tridec-8-ene, a stabilized ylide would be required, which is less straightforward for simple alkyl chains.
Table 2: Retrosynthetic Analysis of this compound via Wittig Reaction
| Target Isomer | Aldehyde/Ketone | Phosphorus Ylide Precursor |
| (Z)-Tridec-8-ene | Pentanal | Octyltriphenylphosphonium bromide |
| (Z)-Tridec-8-ene | Octanal | Pentyltriphenylphosphonium bromide |
Horner-Wadsworth-Emmons Reactions
A valuable modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgnrochemistry.com A key advantage of the HWE reaction is that it typically favors the formation of (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The water-soluble phosphate (B84403) byproduct is also more easily removed during workup compared to the triphenylphosphine oxide generated in the Wittig reaction. alfa-chemistry.com
For the synthesis of (E)-tridec-8-ene, a phosphonate ester such as diethyl octylphosphonate could be deprotonated with a base like sodium hydride and then reacted with pentanal. The reaction conditions can be tuned to optimize the yield and stereoselectivity.
Table 3: Horner-Wadsworth-Emmons Approach to (E)-Tridec-8-ene
| Aldehyde | Phosphonate Reagent | Typical Base | Predominant Product |
| Pentanal | Diethyl octylphosphonate | Sodium hydride (NaH) | (E)-Tridec-8-ene |
| Octanal | Diethyl pentylphosphonate | Sodium hydride (NaH) | (E)-Tridec-8-ene |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi)
Palladium-catalyzed cross-coupling reactions provide powerful and versatile methods for constructing carbon-carbon bonds, including those found in alkenes.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.com To synthesize this compound, one could couple an alkenyl boronic acid, such as (E)-oct-1-en-1-ylboronic acid, with a pentyl halide, or vice versa. The stereochemistry of the starting alkenyl boronic acid is generally retained in the product.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For instance, the reaction of 1-octene with pentyl iodide could theoretically form this compound, although regioselectivity and side reactions could be challenging to control in this specific case. The reaction typically exhibits a high preference for trans substitution on the alkene. organic-chemistry.org
Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org An alkenylzinc reagent, such as pent-1-en-1-ylzinc chloride, could be coupled with an octyl halide to form the this compound skeleton. The Negishi coupling is known for its high functional group tolerance. wikipedia.org
Table 4: Cross-Coupling Strategies for this compound Synthesis
| Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst System |
| Suzuki | (E)-Oct-1-en-1-ylboronic acid | Pentyl bromide | Pd catalyst, Base |
| Heck | 1-Octene | Pentyl iodide | Pd catalyst, Base |
| Negishi | Pent-1-en-1-ylzinc chloride | Octyl bromide | Pd or Ni catalyst |
Elimination Reactions (e.g., Dehydration, Dehydrohalogenation)
Elimination reactions provide a classical approach to alkene synthesis by removing two substituents from adjacent carbon atoms.
Dehydration of Alcohols: The acid-catalyzed dehydration of an alcohol, such as tridecan-8-ol, would produce a mixture of alkene isomers, including this compound. The reaction typically follows Zaitsev's rule, favoring the formation of the more substituted alkene. However, controlling the position and stereochemistry of the double bond can be challenging, often leading to a mixture of products.
Dehydrohalogenation of Alkyl Halides: The treatment of an alkyl halide, such as 8-bromotridecane, with a strong base can induce an elimination reaction to form this compound. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the reaction. Bulky bases tend to favor the formation of the less substituted (Hofmann) product, while smaller, strong bases favor the more substituted (Zaitsev) product. The E2 mechanism, which is a single-step concerted process, generally requires an anti-periplanar arrangement of the hydrogen and the leaving group. rsc.org
Reductive Functionalization of Alkyne Precursors
The selective reduction of an alkyne is a highly effective method for the stereospecific synthesis of alkenes. The synthesis of this compound can be achieved by the partial reduction of its corresponding alkyne, tridec-8-yne.
Synthesis of (Z)-tridec-8-ene: The catalytic hydrogenation of tridec-8-yne using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), results in the syn-addition of hydrogen across the triple bond, yielding the (Z)-alkene with high stereoselectivity. libretexts.orgwikipedia.orgbyjus.comchemistrytalk.org
Synthesis of (E)-tridec-8-ene: The reduction of tridec-8-yne with sodium or lithium metal in liquid ammonia at low temperatures (-33 °C) proceeds via a dissolving metal reduction mechanism. masterorganicchemistry.com This reaction involves the anti-addition of hydrogen, leading to the formation of the (E)-alkene. masterorganicchemistry.com
Table 5: Stereoselective Reduction of Tridec-8-yne
| Alkyne Precursor | Reagents and Conditions | Product Isomer |
| Tridec-8-yne | H₂, Lindlar's Catalyst | (Z)-Tridec-8-ene |
| Tridec-8-yne | Na or Li, liquid NH₃ | (E)-Tridec-8-ene |
Catalytic Approaches in this compound Synthesis
The synthesis of this compound, a long-chain alkene, can be achieved through various catalytic methodologies. These approaches offer different levels of efficiency, selectivity, and environmental compatibility. This section explores transition metal catalysis, organocatalysis, and biocatalysis as key strategies for the formation of this compound and its precursors.
Transition Metal Catalysis (e.g., Ru-catalyzed metathesis)
Transition metal catalysis, particularly ruthenium-catalyzed olefin metathesis, stands out as a powerful and versatile method for the synthesis of alkenes like this compound. d-nb.info Olefin metathesis involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by well-defined ruthenium complexes, such as Grubbs-type catalysts. sigmaaldrich.comharvard.edu
A practical route to this compound is the cross-metathesis of two smaller, readily available terminal alkenes: 1-nonene and 1-pentene. This reaction, in the presence of a ruthenium catalyst, would ideally yield this compound and ethylene as a volatile byproduct, which helps to drive the reaction to completion. ifpenergiesnouvelles.fr The general transformation is depicted below:
Reaction Scheme for the Synthesis of this compound via Cross-Metathesis:
Various generations of Grubbs catalysts and other ruthenium-based systems have been developed with high functional group tolerance and activity. nih.gov For the cross-metathesis of simple alpha-olefins, second-generation Grubbs catalysts are often employed to ensure efficient catalytic turnover. The reaction conditions, such as temperature and catalyst loading, can be optimized to maximize the yield of the desired this compound product.
Interactive Data Table: Representative Ruthenium Catalysts for Olefin Metathesis
| Catalyst Generation | Common Name | Key Features | Potential Applicability for this compound Synthesis |
| First Generation | Grubbs' Catalyst, 1st Gen | Good functional group tolerance, commercially available. | Suitable for simple cross-metathesis reactions. |
| Second Generation | Grubbs' Catalyst, 2nd Gen | Higher activity and broader substrate scope than 1st Gen. | Highly effective for the cross-metathesis of 1-nonene and 1-pentene. |
| Third Generation | Grubbs' Catalyst, 3rd Gen (e.g., with pyridine (B92270) ligands) | Faster initiation rates. | Can offer improved reaction times. |
| Hoveyda-Grubbs Catalysts | Hoveyda-Grubbs Catalyst, 1st and 2nd Gen | Increased stability and potential for catalyst recycling. | Offers advantages in terms of catalyst longevity and process efficiency. |
Organocatalysis
Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a metal-free alternative to traditional catalysis. nih.gov While direct applications of organocatalysis for the synthesis of long-chain alkenes like this compound are not extensively documented, several organocatalytic methods for C-C bond formation could be conceptually applied to construct precursors to this compound.
For instance, organocatalytic reactions that form carbon-carbon bonds, such as aldol (B89426) or Wittig-type reactions mediated by organocatalysts, could be envisioned to build the carbon skeleton of this compound. Subsequent dehydration or elimination reactions would then generate the double bond. The primary advantage of organocatalysis lies in its potential for high enantioselectivity and the use of environmentally benign and readily available catalysts. nih.gov However, the development of specific organocatalytic systems for the direct and efficient synthesis of long-chain, non-functionalized alkenes remains an area for further research.
Biocatalysis for Alkene Formation (e.g., enzyme-catalyzed transformations)
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions. nih.gov A particularly relevant biocatalytic route for the synthesis of long-chain alkenes is the enzymatic decarboxylation of fatty acids.
Recent research has highlighted the potential of a fatty acid photodecarboxylase from the alga Chlorella variabilis (CvFAP) for the synthesis of alkanes and alkenes from fatty acids. sigmaaldrich.comnih.gov This enzyme catalyzes the light-dependent removal of a carboxyl group from a fatty acid, yielding a hydrocarbon that is one carbon shorter.
A notable example is the photoenzymatic decarboxylation of oleic acid to produce (Z)-heptadec-8-ene, a close structural analog of this compound. sigmaaldrich.com This reaction proceeds with high selectivity and yield under illumination with blue light. Given this precedent, it is highly plausible that a similar enzymatic system could be used to convert a C14 fatty acid, myristoleic acid (cis-9-tetradecenoic acid), into this compound.
Proposed Biocatalytic Synthesis of this compound:
This biocatalytic approach offers the benefits of using renewable feedstocks (fatty acids) and operating under environmentally friendly conditions. nih.gov The substrate specificity of these enzymes can be tuned through protein engineering to optimize the production of specific alkenes. google.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process by minimizing waste, using less hazardous substances, and improving energy efficiency.
Solvent-Free or Environmentally Benign Solvent Systems
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Olefin metathesis reactions, including the synthesis of this compound, can often be performed under solvent-free conditions, particularly when the reactants are liquids. researchgate.netacs.org This approach not only reduces solvent waste but can also lead to higher reaction concentrations and improved reaction rates.
When a solvent is necessary, the choice of an environmentally benign solvent is crucial. Traditional solvents for metathesis, such as dichloromethane (B109758) and toluene, are being replaced by greener alternatives. Studies have shown that solvents like ethyl acetate can be effective for ruthenium-catalyzed metathesis reactions.
Interactive Data Table: Green Solvent Alternatives for Olefin Metathesis
| Solvent | Classification | Advantages |
| None (Solvent-Free) | Ideal | Eliminates solvent waste, high reactant concentration. |
| Ethyl Acetate | Green | Biodegradable, lower toxicity than chlorinated solvents. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Derived from renewable resources, lower toxicity. |
| Cyclopentyl methyl ether (CPME) | Green | High boiling point, low water miscibility, stable to peroxides. |
Atom Economy and Efficiency Studies
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgnih.govfigshare.com An ideal reaction has an atom economy of 100%, meaning all the atoms of the reactants are incorporated into the final product.
The cross-metathesis synthesis of this compound from 1-nonene and 1-pentene exhibits a high theoretical atom economy. The only byproduct is ethylene, a low molecular weight gas.
Calculation of Atom Economy for the Cross-Metathesis Synthesis of this compound:
Molecular Weight of this compound (C13H26): 182.36 g/mol
Molecular Weight of 1-Nonene (C9H18): 126.24 g/mol
Molecular Weight of 1-Pentene (C5H10): 70.13 g/mol
Molecular Weight of Ethylene (C2H4): 28.05 g/mol
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy (%) = (182.36 / (126.24 + 70.13)) x 100 = 92.8%
This high atom economy makes metathesis an attractive green synthetic route. In contrast, other synthetic methods, such as Wittig-type reactions, often generate stoichiometric amounts of high molecular weight byproducts, resulting in a much lower atom economy.
Biocatalytic routes, such as the enzymatic decarboxylation of a C14 fatty acid, also demonstrate excellent atom economy, with carbon dioxide being the only byproduct. This further highlights the potential of biocatalysis as a green and efficient method for the synthesis of this compound.
Synthetic Elaboration from Natural Product Scaffolds
The synthesis of specific alkene chains, such as this compound, can be conceptually approached through the strategic disassembly of larger, readily available natural product scaffolds. Oleochemicals, derived from plant and animal fats and oils, represent a significant and renewable feedstock for the chemical industry. researchgate.netias.ac.inias.ac.in Among these, unsaturated fatty acids and their esters are particularly valuable precursors due to the reactivity of their carbon-carbon double bonds. researchgate.netias.ac.in
One of the most powerful and versatile methods for modifying the structure of unsaturated fatty acids is olefin metathesis. researchgate.netscielo.br This catalytic reaction allows for the cleavage and reformation of carbon-carbon double bonds, enabling the synthesis of a wide array of new olefins and functionalized molecules. ias.ac.inscielo.br The reaction can be broadly categorized into self-metathesis (reaction between two identical molecules) and cross-metathesis (reaction between two different molecules). scielo.br
For the targeted synthesis of this compound, a hypothetical cross-metathesis reaction can be envisioned utilizing a common C18 unsaturated fatty acid, such as oleic acid, which is abundant in many vegetable oils. researchgate.net Oleic acid possesses a single double bond at the C9 position.
A plausible synthetic route to this compound would involve the cross-metathesis of an oleic acid derivative (e.g., methyl oleate) with a short-chain α-olefin. For instance, the reaction of methyl oleate (B1233923) with 1-pentene in the presence of a suitable metathesis catalyst, such as a Grubbs-type ruthenium catalyst, could theoretically yield this compound and methyl 9-decenoate as the co-product. ias.ac.in This transformation effectively cleaves the oleic acid backbone at the double bond and exchanges the alkylidene fragments with the cross-metathesis partner.
While this specific transformation to this compound is a conceptual application of established reactivity, the general principle is well-documented. For example, the ethenolysis (cross-metathesis with ethylene) of methyl oleate is a known process that produces 1-decene (B1663960) and methyl 9-decenoate. scielo.brgoogle.com This demonstrates the feasibility of cleaving the C18 fatty acid chain at the point of unsaturation to generate shorter-chain olefins.
The use of other unsaturated fatty acids, such as linoleic acid (C18:2) and linolenic acid (C18:3), as precursors is also conceivable. researchgate.netias.ac.in However, the presence of multiple double bonds in these molecules would likely lead to more complex product mixtures in a cross-metathesis reaction, potentially including dienes and other polyunsaturated species, making the selective synthesis of a specific monoene like this compound more challenging. d-nb.info
The efficiency and selectivity of such metathesis reactions are highly dependent on the choice of catalyst and reaction conditions. Modern ruthenium-based catalysts, often referred to as Grubbs' catalysts, are known for their high activity and functional group tolerance, making them suitable for reactions involving fatty acid esters. researchgate.netias.ac.in
Below is a data table summarizing the key natural product-derived precursors and reagents that could be involved in a hypothetical synthesis of this compound.
| Compound Name | IUPAC Name | Molecular Formula | Role in Synthesis |
| Oleic acid | (Z)-Octadec-9-enoic acid | C₁₈H₃₄O₂ | Natural product precursor |
| Methyl oleate | Methyl (Z)-octadec-9-enoate | C₁₉H₃₆O₂ | Reactant (esterified precursor) |
| 1-Pentene | Pent-1-ene | C₅H₁₀ | Cross-metathesis partner |
| This compound | This compound | C₁₃H₂₆ | Target molecule |
| Methyl 9-decenoate | Methyl dec-9-enoate | C₁₁H₂₀O₂ | Co-product |
| Linoleic acid | (9Z,12Z)-Octadeca-9,12-dienoic acid | C₁₈H₃₂O₂ | Alternative natural product precursor |
| Linolenic acid | (9Z,12Z,15Z)-Octadeca-9,12,15-trienoic acid | C₁₈H₃₀O₂ | Alternative natural product precursor |
Chemical Reactivity and Transformations of Tridec 8 Ene
Electrophilic Addition Reactions to the Alkene Moiety
Electrophilic addition is a fundamental reaction class for alkenes. libretexts.org The π bond of the double bond acts as a nucleophile, attacking an electron-deficient species (an electrophile). libretexts.org This process typically involves the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final product. masterorganicchemistry.com For Tridec-8-ene, an unsymmetrical internal alkene, the two carbons of the double bond (C8 and C9) are both secondary, leading to interesting considerations in regioselectivity.
Halogens and hydrogen halides readily react with the double bond of this compound.
Halogenation: The addition of halogens like bromine (Br₂) and chlorine (Cl₂) to alkenes results in vicinal dihalides. chemistrysteps.com The reaction does not proceed through a simple carbocation; instead, it forms a cyclic halonium ion intermediate. chemistrysteps.comleah4sci.com This intermediate is then attacked by the halide ion from the opposite face, leading to an anti-addition product. chemistrysteps.comorganicchemistrytutor.com For this compound, this reaction would yield 8,9-dihalotridecane with the two halogen atoms in an anti configuration. The reaction with bromine serves as a classic chemical test for unsaturation, where the reddish-brown color of the bromine solution disappears upon reaction with the alkene. chemguide.co.uk
Hydrohalogenation: The addition of hydrogen halides (HX, such as HBr or HCl) follows a different mechanism involving a carbocation intermediate. pressbooks.pubmasterorganicchemistry.com The reaction is typically regioselective, governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms. masterorganicchemistry.comlibretexts.org In the case of this compound, both C8 and C9 have one hydrogen atom. The stability of the two possible secondary carbocation intermediates (at C8 and C9) is very similar. Therefore, the addition of HX is expected to be non-regioselective, producing a nearly equal mixture of two constitutional isomers: 8-halotridecane and 9-halotridecane. libretexts.orgpressbooks.pub
| Reaction | Reagent(s) | Substrate | Expected Product(s) |
| Bromination | Br₂ | This compound | anti-8,9-Dibromotridecane |
| Hydrobromination | HBr | This compound | Mixture of 8-Bromotridecane and 9-Bromotridecane |
The addition of water across the double bond of this compound yields an alcohol. This transformation can be achieved through two primary methods with different mechanisms and outcomes.
Acid-Catalyzed Hydration: In the presence of a strong acid catalyst (like H₂SO₄), water adds across the double bond. masterorganicchemistry.comlibretexts.org This reaction proceeds via the formation of a carbocation intermediate after the initial protonation of the alkene. masterorganicchemistry.comleah4sci.com Similar to hydrohalogenation, the two secondary carbocations possible for this compound have comparable stability. Consequently, this method is expected to produce a mixture of two alcohol isomers: tridecan-8-ol and tridecan-9-ol. masterorganicchemistry.com A key drawback of acid-catalyzed hydration is the potential for carbocation rearrangements, although this is not a significant issue for this compound. masterorganicchemistry.com
Oxymercuration-Demercuration: This two-step process is an alternative method for the Markovnikov hydration of alkenes that avoids carbocation intermediates and thus prevents rearrangements. wikipedia.orgmasterorganicchemistry.com The alkene first reacts with mercuric acetate (B1210297) in aqueous solution (oxymercuration) to form a stable cyclic mercurinium ion intermediate. libretexts.org Water then attacks this intermediate, followed by demercuration using sodium borohydride (B1222165) (NaBH₄), which replaces the mercury group with a hydrogen atom. wikipedia.org For unsymmetrical internal alkenes like this compound, where the electronic and steric environments of the two carbons are similar, a mixture of tridecan-8-ol and tridecan-9-ol is still the anticipated outcome.
| Reaction | Reagent(s) | Substrate | Expected Product(s) |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | This compound | Mixture of Tridecan-8-ol and Tridecan-9-ol |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | This compound | Mixture of Tridecan-8-ol and Tridecan-9-ol |
Oxidation of the double bond in this compound can lead to the formation of epoxides or vicinal diols (glycols).
Epoxidation: Alkenes are converted to epoxides (three-membered cyclic ethers) upon reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgvisualizeorgchem.com The reaction is a concerted process where the oxygen atom is delivered to the double bond in a single step, resulting in a syn-addition. leah4sci.com The stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org this compound would react with a peroxyacid to form 8,9-epoxytridecane.
Dihydroxylation: This reaction adds two hydroxyl (-OH) groups across the double bond, forming a vicinal diol. The stereochemical outcome depends on the reagents used.
Syn-dihydroxylation is achieved using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). chemistrysteps.commasterorganicchemistry.com Both reagents react via a cyclic intermediate (an osmate or manganate (B1198562) ester) that forms through syn-addition to the alkene. Subsequent hydrolysis cleaves the metal-oxygen bonds to give the cis-diol. libretexts.orgchemistrysteps.comyoutube.com This would convert this compound to syn-tridecane-8,9-diol.
Anti-dihydroxylation is accomplished in a two-step sequence: epoxidation followed by acid-catalyzed ring-opening. libretexts.orglibretexts.org The epoxide formed from this compound can be opened by attack of water in the presence of an acid catalyst. The nucleophilic attack occurs from the face opposite the epoxide oxygen, resulting in the formation of anti-tridecane-8,9-diol. libretexts.org
| Reaction | Reagent(s) | Substrate | Expected Product(s) | Stereochemistry |
| Epoxidation | m-CPBA | This compound | 8,9-Epoxytridecane | syn-addition |
| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | This compound | syn-Tridecane-8,9-diol | syn-addition |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | This compound | anti-Tridecane-8,9-diol | anti-addition |
Oxidative Transformations
The double bond in this compound is susceptible to attack by oxidizing agents, leading to the formation of various oxygenated products.
Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of an alkene. wikipedia.orgmasterorganicchemistry.com When this compound is treated with ozone (O₃), an unstable intermediate known as a molozonide is initially formed, which then rearranges to a more stable ozonide. Subsequent workup of the ozonide determines the final products. Reductive workup, typically using zinc (Zn) and water or dimethyl sulfide (B99878) (DMS), cleaves the ozonide to yield two carbonyl compounds. In the case of this compound, this process results in the formation of octanal (B89490) and pentanal.
Alternatively, an oxidative workup with hydrogen peroxide (H₂O₂) will oxidize the initially formed aldehydes to carboxylic acids, yielding octanoic acid and pentanoic acid.
Table 1: Products of Ozonolysis of this compound
| Workup Condition | Reactants | Products |
|---|---|---|
| Reductive (e.g., Zn/H₂O or DMS) | This compound, O₃ | Octanal, Pentanal |
Peroxidation of this compound, typically with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. This reaction, known as epoxidation, involves the transfer of an oxygen atom from the peroxy acid to the double bond, forming a three-membered ring containing oxygen. The product of this reaction with this compound is 8,9-epoxytridecane. This transformation is a syn-addition, meaning the oxygen atom adds to the same face of the double bond.
While the oxidation of the simple, unsubstituted double bond in this compound does not present issues of regioselectivity, reactions with certain reagents can exhibit stereoselectivity. For instance, dihydroxylation using osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃) results in the syn-addition of two hydroxyl groups across the double bond, forming tridecane-8,9-diol. Conversely, treatment with a peroxy acid followed by acid-catalyzed hydrolysis of the resulting epoxide leads to the anti-addition of two hydroxyl groups.
The concepts of regioselectivity and stereoselectivity become more critical when considering substituted alkenes, where the electronic and steric properties of the substituents direct the outcome of the reaction. khanacademy.orgmasterorganicchemistry.comyoutube.com
Reductive Transformations (e.g., Hydrogenation)
The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The product of this reaction is the saturated hydrocarbon, tridecane. The hydrogenation process is a syn-addition, with both hydrogen atoms adding to the same face of the double bond.
Table 2: Product of Hydrogenation of this compound
| Reactants | Catalyst | Product |
|---|
Isomerization and Rearrangement Reactions
Under certain conditions, such as in the presence of strong acids or upon heating, the double bond in this compound can migrate along the carbon chain to form isomeric tridecenes. This isomerization occurs through the formation of carbocation intermediates and subsequent proton loss from an adjacent carbon.
Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.orglibretexts.orguh.edu While this compound itself does not undergo a classic sigmatropic rearrangement, a derivative of it could. For instance, a hypothetical hydroxylated derivative, 7-hydroxythis compound, could potentially undergo a wikipedia.orgimperial.ac.uk-sigmatropic rearrangement if converted to a suitable derivative like a xanthate.
A more common and synthetically important sigmatropic rearrangement is the imperial.ac.ukimperial.ac.uk-sigmatropic rearrangement, such as the Cope and Claisen rearrangements. imperial.ac.uk These reactions involve a six-membered, cyclic transition state. A hypothetical derivative of this compound, such as 6-allyl-tridec-8-ene, could undergo a Cope rearrangement upon heating, resulting in a shift of the allyl group and a repositioning of the double bonds.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ozone |
| Octanal |
| Pentanal |
| Hydrogen peroxide |
| Octanoic acid |
| Pentanoic acid |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| 8,9-epoxytridecane |
| Osmium tetroxide |
| Sodium bisulfite |
| Tridecane-8,9-diol |
| Hydrogen |
| Palladium |
| Platinum |
| Nickel |
| Tridecane |
| 7-hydroxythis compound |
Thermal and Photochemical Isomerizations
Isomerization reactions of alkenes like this compound can be induced by thermal energy or by photochemical activation, leading to changes in the stereochemistry (cis/trans or E/Z) or the position of the double bond.
Thermal Isomerization
Thermally induced isomerization of alkenes typically requires significant energy input to overcome the activation barrier for bond rotation or migration. In the absence of a catalyst, these reactions often proceed at high temperatures. The mechanism can involve radical intermediates or pericyclic transition states. For long-chain internal alkenes such as this compound, thermal isomerization can lead to a mixture of positional and geometric isomers, eventually favoring the thermodynamically most stable isomer(s). Common mechanistic pathways for thermal alkene isomerization proceed through reversible elementary steps. researchgate.net
Photochemical Isomerization
Photochemical isomerization is initiated by the absorption of light, which excites the π electrons of the double bond to a higher energy state (π-π* transition). In this excited state, the energy barrier for rotation around the carbon-carbon bond is significantly lower, allowing for facile interconversion between cis and trans isomers. This process is often used to generate a photostationary state, a mixture of isomers whose ratio depends on the absorption characteristics of the isomers and the wavelength of light used. For instance, both cis- and trans-stilbene (B89595) undergo π → π* electron excitation upon UV light absorption, leading to isomerization. researchgate.net
A representative scheme for the photochemical isomerization of an internal alkene is shown below:

This image depicts the general mechanism of photochemical E/Z (cis/trans) isomerization of an alkene. Upon absorption of a photon (hν), the alkene is promoted to an excited state where rotation around the C-C single bond is possible. Relaxation back to the ground state can then lead to either the E or Z isomer.
Functionalization of the Alkene and Alkyl Chain
The presence of the double bond and numerous C-H bonds in this compound offers multiple sites for functionalization, enabling its conversion into more complex molecules.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. acs.org In the context of this compound, this can involve the activation of C-H bonds at various positions along the alkyl chain. The regioselectivity of such reactions is often controlled by directing groups or by the inherent reactivity of different C-H bonds (e.g., allylic C-H bonds are generally more reactive). For unactivated internal alkenes, intermolecular asymmetric allylic C-H functionalization remains a significant challenge, though progress has been made, particularly with symmetrical cycloalkenes. nih.gov
Iron-catalyzed carbene-transfer reactions, for example, can lead to C-H insertion, and the selectivity often favors allylic or benzylic positions, or positions alpha to a heteroatom. mdpi.com
Table 1: Representative Examples of Catalytic C-H Functionalization of Alkenes
| Catalyst System | Alkene Substrate (Analogous to this compound) | Functionalization Reaction | Product Type | Reference |
| Rh₂(DOSP)₄ | Cyclohexene | Asymmetric Allylic C-H Activation | γ,δ-Unsaturated Ester | nih.gov |
| Iron-Porphyrin Complex | Various Alkenes and Alkanes | Carbene C-H Insertion | Functionalized Alkanes | mdpi.com |
| Pd(OAc)₂ / Ligand | Terminal Alkenes | Intramolecular C-H Oxidation | Chromans, Isochromans | acs.org |
This table provides examples of catalyst systems and reaction types for the C-H functionalization of alkenes that are analogous in reactivity to this compound. Specific conditions and yields vary depending on the exact substrate and reagents.
The double bond of this compound is a key functional group for derivatization. It can undergo a wide variety of addition reactions to introduce new functional groups. Furthermore, the alkene can be a precursor in the synthesis of long-chain functionalized alkanes, which are valuable in various applications but can be challenging to synthesize. epo.org The derivatization of natural products often involves the late-stage functionalization of existing moieties, including alkene groups, to create analogues with modified biological activities. nih.govacs.org
For instance, alkene functionalization reactions are crucial in the synthesis of complex molecules and natural products. researchgate.net Strategies such as palladium-catalyzed difunctionalization of olefins via C-H bond activation have been developed to introduce two new functionalities across the double bond. rsc.org
Table 2: Common Derivatization Reactions of Internal Alkenes
| Reaction Type | Reagents | Functional Group Introduced |
| Epoxidation | m-CPBA, H₂O₂ | Epoxide |
| Dihydroxylation | OsO₄, KMnO₄ | Diol |
| Halogenation | Br₂, Cl₂ | Dihalide |
| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Alcohol |
| Ozonolysis | 1. O₃ 2. Zn, H₂O or Me₂S | Aldehydes/Ketones |
This table summarizes common chemical transformations for the derivatization of internal alkenes like this compound, leading to the introduction of various functional groups.
Reaction Kinetics and Mechanistic Investigations
Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. Due to the lack of specific studies on this compound, mechanistic insights are drawn from studies on analogous unactivated internal alkenes.
Computational chemistry plays a vital role in analyzing the transition states of chemical reactions. For alkene isomerization, theoretical studies can elucidate the structures and energies of transition states, helping to distinguish between different mechanistic possibilities, such as biradical or concerted pathways. For example, in the thermal isomerization of cyclopropane (B1198618) to propene, high-level ab initio and density functional theory calculations have been used to determine the properties of intermediates and transition states. nih.gov
In transition metal-catalyzed reactions, the geometry of the transition state can dictate the stereoselectivity of the product. For instance, in iron-catalyzed intramolecular C-H insertion reactions, a chair-like cyclic transition state has been proposed to explain the observed selectivity. mdpi.com
Elucidating the reaction pathway involves identifying all intermediates and transition states connecting reactants to products. For transition metal-catalyzed alkene isomerization, two common mechanisms are the π-allyl mechanism and the alkyl mechanism. acs.org The π-allyl mechanism involves the oxidative addition of an allylic C-H bond to the metal center, forming an η³-allyl metal hydride intermediate. acs.org In contrast, the alkyl mechanism proceeds through the insertion of the alkene into a metal-hydride bond, followed by β-hydride elimination.
Mechanistic studies of Pd(II)-catalyzed E/Z isomerization of unactivated alkenes suggest a monometallic nucleopalladation pathway. nih.govsemanticscholar.org In situ kinetic analysis and spectroscopic studies are powerful tools for identifying intermediates and determining the rate-limiting step of a catalytic cycle. nih.govsemanticscholar.org For example, in the hydroisomerization of long-chain hydrocarbons, the reaction pathway on bifunctional catalysts involves dehydrogenation on a metal site to form an alkene, followed by isomerization of the resulting carbenium ion on an acidic site. mdpi.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules like tridec-8-ene. Advanced NMR methods offer unambiguous confirmation of its constitution and spatial arrangement.
High-resolution ¹H and ¹³C NMR spectra provide precise chemical shift (δ) and coupling constant (J) information, which is fundamental to a detailed structural analysis of this compound.
The ¹H NMR spectrum reveals key information. The olefinic protons (H8 and H9) are the most deshielded due to the anisotropic effect of the π-electron cloud of the double bond, typically resonating in the 5.3-5.4 ppm region. The exact chemical shift and the vicinal coupling constant (³JHH) between these protons are diagnostic of the double bond's stereochemistry. For the (Z)-isomer (cis), the coupling constant is typically smaller (around 10-12 Hz), while for the (E)-isomer (trans), it is larger (around 14-16 Hz). Protons on the carbons adjacent to the double bond (allylic protons at C7 and C10) appear around 2.0 ppm. The remaining methylene (B1212753) protons form a complex, overlapping multiplet between approximately 1.2 and 1.4 ppm, while the terminal methyl protons (C1 and C13) resonate at the most upfield position, typically around 0.9 ppm.
The ¹³C NMR spectrum is characterized by a wider chemical shift range, which generally allows for the resolution of all unique carbon signals. nih.gov The olefinic carbons (C8 and C9) are found in the downfield region characteristic of sp²-hybridized carbons, typically between 125 and 135 ppm. The allylic carbons (C7 and C10) are shifted slightly downfield compared to other aliphatic carbons due to their proximity to the double bond, appearing around 30-35 ppm. The remaining aliphatic carbons (C2-C6 and C11-C12) resonate in the 22-32 ppm range, with the terminal methyl carbons (C1 and C13) appearing at the most upfield position, around 14 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Isomers
Below are the predicted chemical shifts for the (E) and (Z) isomers of this compound. These values are calculated based on established NMR prediction algorithms and provide a basis for experimental verification. nih.govd-nb.infonrel.govresearchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound
| Position | (E)-tridec-8-ene (Predicted δ) | (Z)-tridec-8-ene (Predicted δ) | Expected Multiplicity & Coupling Constants (J) |
|---|---|---|---|
| H1, H13 | ~0.90 | ~0.90 | t, J ≈ 7.0 Hz |
| H2-H6, H11-H12 | ~1.25-1.35 | ~1.25-1.35 | m |
| H7, H10 | ~2.01 | ~2.03 | m |
| H8, H9 | ~5.38 | ~5.36 | m, ³J(H8,H9) ≈ 15 Hz for E; ³J(H8,H9) ≈ 11 Hz for Z |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Position | (E)-tridec-8-ene (Predicted δ) | (Z)-tridec-8-ene (Predicted δ) |
|---|---|---|
| C1, C13 | ~14.1 | ~14.1 |
| C2, C12 | ~22.7 | ~22.7 |
| C3, C11 | ~31.9 | ~31.9 |
| C4, C6 | ~29.2 | ~29.2 |
| C5 | ~29.5 | ~29.5 |
| C7, C10 | ~32.6 | ~27.2 |
| C8, C9 | ~130.5 | ~130.0 |
Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound, confirming the precise structural connectivity. magritek.comhuji.ac.ilwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin systems through J-coupling. huji.ac.ilyoutube.comoxinst.com For this compound, a COSY spectrum would show a clear cross-peak between the olefinic protons (H8/H9) and their respective allylic neighbors (H7/H10). This confirms the C7-C8 and C9-C10 bond connectivities. Further correlations would trace the spin systems along the alkyl chains, for instance, between H7 and H6, and H10 and H11, allowing for sequential assignment of the aliphatic protons. magritek.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. magritek.comresearchgate.net An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal at ~5.37 ppm to the ¹³C signal at ~130 ppm, definitively assigning these resonances to the olefinic CH groups. Similarly, it would link the allylic proton signals (~2.0 ppm) to the allylic carbon signals (~30 ppm), and so on for each C-H bond in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that provides information about the spatial proximity of nuclei, which is vital for determining stereochemistry. stackexchange.comreddit.com For this compound, a NOESY experiment can distinguish between the (E) and (Z) isomers. In the (Z)-isomer, the olefinic proton H8 would be spatially close to the allylic protons on C10, resulting in a NOESY cross-peak. Conversely, in the (E)-isomer, H8 would be distant from the C10 protons but closer to H9 on the same double bond, leading to a different NOESY correlation pattern.
While typically analyzed in solution, this compound and related long-chain alkenes can be studied in the solid phase using solid-state NMR (ssNMR). This technique is particularly valuable for characterizing these molecules when they are part of larger, less mobile systems like polymers or when adsorbed onto surfaces. rsc.orgresearchgate.netresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information on the molecular weight and elemental composition of a molecule, as well as structural details inferred from its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with the molecular formula C₁₃H₂₆, the theoretical exact mass of the neutral molecule is 182.20345 Da. nist.govnih.gov HRMS can measure this mass with high precision (typically to within 5 ppm), allowing for the unambiguous determination of the elemental formula. This capability is crucial for distinguishing this compound from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₆ |
| Average Molecular Weight | 182.35 g/mol |
| Theoretical Exact Mass ([M]) | 182.20345 Da |
| Theoretical m/z of [M+H]⁺ | 183.21073 |
In electron ionization mass spectrometry (EIMS), the molecular ion (M⁺˙) of this compound is formed, which then undergoes fragmentation. The analysis of these fragments provides valuable information about the molecule's structure, particularly the location of the double bond. whitman.eduyoutube.com
The most characteristic fragmentation pathway for alkenes is allylic cleavage, which involves the breaking of a carbon-carbon bond adjacent to the double bond. jove.comyoutube.comstackexchange.com This process leads to the formation of a resonance-stabilized allylic carbocation. For this compound (with the double bond at C8-C9), two primary allylic cleavages are possible:
Cleavage of the C7-C6 bond: This results in the loss of a pentyl radical (C₅H₁₁) and the formation of a resonance-stabilized allylic cation with m/z = 111.
Cleavage of the C10-C11 bond: This results in the loss of a propyl radical (C₃H₇) and the formation of a different resonance-stabilized allylic cation with m/z = 139.
The presence of these characteristic fragment ions at m/z 111 and 139 in the mass spectrum would strongly indicate that the double bond is located at the C8 position. The spectrum would also exhibit a series of peaks separated by 14 mass units (CH₂ groups), which is typical for long-chain hydrocarbons, corresponding to the sequential loss of alkyl fragments. whitman.edu The molecular ion peak at m/z = 182 would also be observable, though its intensity may be low.
Table 4: Predicted Key EIMS Fragmentation Ions for this compound
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 182 | [C₁₃H₂₆]⁺˙ | Molecular Ion (M⁺˙) |
| 139 | [C₁₀H₁₉]⁺ | Allylic cleavage: Loss of •C₃H₇ |
| 111 | [C₈H₁₅]⁺ | Allylic cleavage: Loss of •C₅H₁₁ |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of molecules by fragmenting precursor ions and analyzing the resulting product ions. In the analysis of this compound, MS/MS provides detailed information about its isomeric structure by inducing fragmentation at specific points in the carbon chain, particularly around the C=C double bond.
When subjected to ionization, alkenes like this compound typically lose an electron from the π bond to form a molecular ion (M•+). jove.comjove.com In an MS/MS experiment, this molecular ion (m/z 182 for C13H26) is isolated and then subjected to collision-induced dissociation (CID). The fragmentation of linear alkenes is primarily driven by cleavage at bonds allylic to the double bond, as this results in the formation of resonance-stabilized carbocations. jove.com
For this compound, the double bond is located between carbon 8 and carbon 9. The primary fragmentation pathways would involve cleavage at the allylic C-C bonds, which are C6-C7 and C10-C11.
Allylic cleavage at C6-C7: This would result in the formation of a heptenyl cation (C7H13+) and a hexyl radical, or a heptenyl radical and a hexyl cation (C6H13+).
Allylic cleavage at C10-C11: This pathway would lead to a butyl cation (C4H9+) and a nonenyl radical, or a butyl radical and a nonenyl cation (C9H17+).
The relative abundance of these fragments helps to pinpoint the location of the double bond, distinguishing this compound from its other isomers. The most prominent fragmentation is typically the one that leads to the formation of the most stable carbocation and alkyl radical. jove.com
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragmentation Pathway | Predicted Fragment Ion | Predicted m/z |
|---|---|---|---|
| 182 | Allylic Cleavage (C6-C7) | [C7H13]+ | 97 |
| 182 | Allylic Cleavage (C6-C7) | [C6H13]+ | 85 |
| 182 | Allylic Cleavage (C10-C11) | [C9H17]+ | 125 |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FT-IR and Raman, are instrumental in identifying the functional groups present in a molecule by probing its vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the key functional group is the internal carbon-carbon double bond (C=C).
The FT-IR spectrum of this compound is expected to show characteristic absorption bands associated with the alkene group:
=C-H Stretching: The stretching vibration of the hydrogen atoms attached to the double-bonded carbons. For an internal alkene like this compound, this peak is typically found in the range of 3000-3100 cm⁻¹.
C=C Stretching: The stretching vibration of the carbon-carbon double bond itself. For a non-conjugated, internal alkene, this absorption is often weak and appears in the 1640-1680 cm⁻¹ region. Its intensity depends on the symmetry of the substitution around the double bond.
=C-H Bending (Out-of-Plane): These vibrations are highly characteristic of the substitution pattern of the alkene. For a cis-8-tridecene, a strong band would be expected around 675-730 cm⁻¹, while a trans-8-tridecene would show a strong band in the 960-975 cm⁻¹ region. This makes FT-IR particularly useful for distinguishing between geometric isomers.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, providing information about a molecule's vibrational modes. While FT-IR is based on changes in dipole moment, Raman activity depends on changes in polarizability.
For this compound, Raman spectroscopy is particularly effective for analyzing the C=C bond:
C=C Stretching: The carbon-carbon double bond stretch, which may be weak in the IR spectrum (especially for a symmetrically substituted trans-alkene), typically produces a strong and sharp signal in the Raman spectrum in the 1640-1680 cm⁻¹ range. This is because the polarizability of the C=C bond changes significantly during vibration.
C-H Stretching: Aliphatic and olefinic C-H stretching vibrations are also visible in the 2800-3100 cm⁻¹ region.
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational characteristics of this compound, confirming the presence and configuration of the double bond.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| =C-H Stretch | 3000-3100 | 3000-3100 | Medium-Weak |
| C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 | Strong |
| C=C Stretch | 1640-1680 | 1640-1680 | Weak (IR), Strong (Raman) |
| =C-H Bend (trans) | 960-975 | Variable | Strong |
Theoretical Calculations of Vibrational Modes
Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the vibrational frequencies and modes of molecules. acs.org These calculations provide a theoretical spectrum that can be compared with experimental FT-IR and Raman data to aid in peak assignment and structural confirmation. smu.edu
The process typically involves:
Geometry Optimization: The three-dimensional structure of the this compound molecule (cis and trans isomers) is optimized to find its lowest energy conformation.
Frequency Calculation: A vibrational analysis is performed on the optimized structure to calculate the harmonic vibrational frequencies. acs.org This involves computing the second derivatives of the energy with respect to atomic displacements.
Spectrum Simulation: The calculated frequencies and their corresponding intensities (IR) or scattering activities (Raman) are used to generate a theoretical spectrum.
These theoretical models allow for a detailed understanding of each vibrational mode, helping to resolve ambiguities in experimental spectra and confirming the identity and stereochemistry of this compound. acs.orgsmu.edu
Chromatographic Techniques for Separation and Purity Assessment
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds. It is ideally suited for the analysis of this compound, allowing for its separation from reactants, solvents, and other isomeric impurities. The purity of a sample can be determined by integrating the peak area of this compound relative to the total area of all peaks in the chromatogram.
When coupled with a mass spectrometer (GC-MS), this technique becomes a definitive tool for both separation and identification. nih.gov As the separated components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each peak. researchgate.net
For this compound analysis:
Separation: A nonpolar or mid-polarity capillary column (e.g., Rxi-5ms) is typically used. restek.com The components of the mixture are separated based on their boiling points and interactions with the stationary phase. The isomers of tridecene will have slightly different retention times, allowing for their chromatographic resolution.
Identification: The mass spectrometer provides two key pieces of information. First, the molecular ion peak (m/z 182) confirms the molecular weight of this compound. nist.gov Second, the fragmentation pattern, as discussed in the MS/MS section, serves as a fingerprint for identification and can be compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library. whitman.edu
Table 3: Typical GC-MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Gas Chromatograph | |
| Column | Rxi-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 50 °C, ramp to 280 °C at 10 °C/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.net For non-volatile long-chain alkenes like this compound, HPLC is a particularly suitable method. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
The most common mode for separating hydrocarbons is reversed-phase HPLC. In this mode, the stationary phase is nonpolar (e.g., C18- or C8-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation mechanism relies on the hydrophobic interactions between the nonpolar alkene and the stationary phase. Longer or more nonpolar molecules interact more strongly and thus have longer retention times.
A key challenge in the HPLC analysis of simple alkenes is detection, as they lack a strong chromophore for UV-Vis detection. A common solution is the use of a Refractive Index (RI) detector, which measures the change in the refractive index of the mobile phase as the analyte elutes. researchgate.net This method is universal for all compounds but offers lower sensitivity compared to UV detection. Another approach involves derivatization of the double bond to introduce a UV-active group, though this adds complexity to the sample preparation.
Research on the separation of higher n-paraffin dehydrogenation products, which include long-chain olefins, has utilized HPLC with RI detection to simultaneously estimate olefins, dienes, and aromatics. researchgate.net The selection of appropriate stationary and mobile phases is crucial for achieving the desired resolution between the various components.
Table 1: Typical HPLC Parameters for Long-Chain Alkene Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Reversed-Phase C18 (octadecylsilane) bonded to silica (B1680970) particles. |
| Mobile Phase | Isocratic or gradient elution with mixtures of acetonitrile, methanol, and/or water. |
| Detector | Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD). |
| Flow Rate | Typically 0.5 - 2.0 mL/min. |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) to ensure reproducibility. |
Preparative Chromatography for Isomer Separation
The synthesis of this compound can result in a mixture of geometric isomers, namely the (E)- and (Z)-isomers (trans and cis, respectively). Due to their similar physical properties, separating these isomers can be challenging and often requires specialized chromatographic techniques. Preparative chromatography is a method used to isolate larger quantities of a specific compound from a mixture for further use. nih.gov
Preparative HPLC is a common approach for isomer separation. The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes to maximize throughput. The separation of cis/trans isomers of olefins can be achieved using liquid chromatography with a stationary phase like an organosilane with a C18 pendant group. google.com The mobile phase composition is critical; sometimes, additives such as short-chain alkanes or alkenes are included to enhance the differential interaction of the isomers with the stationary phase, thereby improving separation. google.com
Another technique, Centrifugal Partition Chromatography (CPC), is a form of liquid-liquid chromatography that avoids solid stationary phases, which can sometimes cause irreversible adsorption or degradation of the sample. rotachrom.com In CPC, separation occurs between two immiscible liquid phases, with one held stationary by a strong centrifugal force. This method is particularly effective for preparative-scale separations and can be fine-tuned by adjusting the solvent systems to achieve high purity of the desired isomer. rotachrom.com
Table 2: Comparison of Preparative Chromatography Techniques for Isomer Separation
| Technique | Stationary Phase | Mobile Phase | Key Advantages |
|---|---|---|---|
| Preparative HPLC | Solid (e.g., C18 Silica) | Liquid (e.g., Acetonitrile/Water) | High resolution, well-established methodology. |
| Centrifugal Partition Chromatography (CPC) | Liquid | Liquid | No solid support (avoids adsorption), high sample loading capacity, gentle on samples. rotachrom.com |
X-ray Crystallography of this compound Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal. While this compound is a liquid under standard conditions and thus cannot be analyzed directly by this method, its derivatives can be synthesized to be crystalline solids.
The process involves preparing a suitable single crystal of a this compound derivative. This could be achieved through reactions that add functional groups to the molecule, leading to stronger intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) that favor crystal formation. For example, epoxidation of the double bond followed by ring-opening could introduce hydroxyl and other functional groups. Another strategy is to form a metal-alkene complex. nih.gov
Once a suitable crystal is obtained, it is mounted in a diffractometer. The crystal is rotated in a beam of X-rays, and the diffraction pattern—the positions and intensities of the diffracted beams—is recorded. This data is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. wikipedia.org
For a derivative of this compound, X-ray crystallography could unambiguously confirm:
The connectivity of the atoms.
The geometry of the double bond ((E) or (Z) configuration).
The conformation of the long alkyl chains in the solid state.
The stereochemistry of any new chiral centers introduced during derivatization.
Studies on functionalized alkenes have shown that single-crystal X-ray analysis is crucial for distinctly determining the structure of complex products resulting from reactions at the double bond. nih.govnih.gov
Chiroptical Methods for Stereochemical Analysis (e.g., CD, ORD)
Chiroptical methods are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. The two primary methods are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). yale.edu These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. libretexts.orgwikipedia.org
This compound itself is not chiral. However, if a chiral center is introduced into the molecule, for instance, by asymmetric synthesis or derivatization at a position other than the double bond, the resulting enantiomers can be analyzed by chiroptical methods.
Optical Rotatory Dispersion (ORD): ORD measures the variation of the optical rotation of a chiral substance with the wavelength of light. vlabs.ac.inwikipedia.org A plain ORD curve shows a steady increase or decrease in rotation as the wavelength decreases, which is typical for chiral compounds that lack a chromophore in the measured region, such as a chiral saturated hydrocarbon. vlabs.ac.in If the molecule contains a chromophore (a light-absorbing group), the ORD spectrum will show an anomaly, known as a Cotton effect, in the region of the absorption band. The sign of the Cotton effect can often be correlated with the absolute configuration of the chiral center near the chromophore.
Circular Dichroism (CD): CD measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org A CD spectrum is only observed for chiral molecules within their absorption bands. The spectrum consists of positive or negative peaks (or bands) corresponding to specific electronic transitions. The sign and intensity of these CD bands are highly sensitive to the molecule's three-dimensional structure, making CD an excellent tool for determining absolute configuration and studying conformational changes. youtube.comnih.gov
For a chiral derivative of this compound, the isolated double bond is a weak chromophore in the far UV region. However, if functional groups with stronger absorptions (e.g., carbonyls, aromatic rings) are introduced near a stereocenter, they can produce measurable CD signals that can be used to elucidate the stereochemistry.
Table 3: Chiroptical Methods for Stereochemical Analysis
| Method | Principle | Information Obtained |
|---|---|---|
| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation with wavelength. wikipedia.org | Determination of absolute configuration (via Cotton effect), confirmation of chirality. |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. wikipedia.org | Determination of absolute configuration, analysis of secondary structure (in biomolecules), conformational analysis. youtube.com |
Theoretical and Computational Chemistry Studies of Tridec 8 Ene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like Tridec-8-ene at the electronic level. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide deep insights into the molecule's electronic structure, reactivity, and energetics.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a principal tool in computational chemistry for investigating the electronic properties of organic molecules. For a molecule such as this compound, DFT calculations would typically be employed to determine its electronic structure, which includes the spatial distribution and energy levels of its electrons.
Key parameters that would be investigated include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) : The energies and shapes of these frontier orbitals are crucial in predicting the reactivity of this compound. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a significant indicator of the molecule's chemical stability and reactivity.
Electron Density Distribution : This reveals the electron-rich and electron-deficient regions of the molecule. For this compound, the double bond at the C8 position is expected to be an area of high electron density, making it a likely site for electrophilic attack.
Reactivity Descriptors : Conceptual DFT provides various reactivity indices such as electronegativity, chemical hardness, and the Fukui function. These descriptors would allow for a quantitative prediction of the most probable sites for nucleophilic and electrophilic attacks on the this compound structure.
A hypothetical data table summarizing typical DFT results for this compound is presented below. Please note that this data is illustrative, as specific research on this compound is not available.
| Parameter | Calculated Value (Illustrative) | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in reactions. |
| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | ~0.3 D | A small dipole moment is expected for this largely nonpolar hydrocarbon. |
Ab Initio Methods for Energetics and Molecular Geometry
Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are used to obtain highly accurate information about the energetics and geometry of molecules.
For this compound, ab initio calculations would be instrumental in:
Determining the Optimized Molecular Geometry : These calculations can predict bond lengths, bond angles, and dihedral angles with high precision. For this compound, this would include the geometry around the C=C double bond, which can exist as either the cis or trans isomer.
Calculating Energetics : Ab initio methods can provide accurate values for the total electronic energy, heats of formation, and isomerization energies between the cis and trans forms of this compound. This information is critical for understanding the relative stability of its different isomers.
Below is an illustrative table of geometric parameters for trans-Tridec-8-ene that could be obtained from ab initio calculations.
| Geometric Parameter | Calculated Value (Illustrative) |
| C8=C9 Bond Length | 1.34 Å |
| C7-C8-C9 Bond Angle | 122° |
| C8-C9-C10 Bond Angle | 122° |
| H-C8=C9-H Dihedral Angle | 180° |
Molecular Mechanics and Molecular Dynamics Simulations
While quantum chemical methods provide detailed electronic information, molecular mechanics and molecular dynamics simulations are better suited for studying the conformational landscape and dynamic behavior of larger, flexible molecules like this compound.
Conformational Analysis and Stability
The long aliphatic chain of this compound allows for a vast number of possible conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformations.
Molecular Mechanics (MM) : This approach uses classical mechanics and empirically derived force fields to calculate the potential energy of different conformations. By systematically rotating the dihedral angles of the single bonds in the carbon chain, a potential energy surface can be mapped out, revealing the energy minima that correspond to stable conformers.
Stability : The relative stability of different conformers is determined by their potential energies. For this compound, the extended, anti-periplanar arrangement of the carbon backbone is generally the most stable, as it minimizes steric hindrance. The presence of the double bond introduces some rigidity in the middle of the chain.
Simulation of Reaction Pathways and Transition States
Molecular dynamics (MD) simulations can be used to explore the dynamic evolution of a chemical system over time, providing insights into reaction mechanisms.
Reaction Pathways : By simulating the molecule at different temperatures and with the presence of other reactants, MD can help to visualize the trajectory of atoms during a chemical reaction, such as addition reactions across the double bond of this compound.
Transition States : While identifying the exact transition state structure is a task for quantum chemical methods, MD simulations can help to sample the high-energy regions of the potential energy surface where transition states are likely to occur. This information can then be used as a starting point for more accurate transition state optimization using DFT or ab initio methods.
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules.
NMR Spectroscopy : Quantum chemical calculations, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.
Vibrational Spectroscopy (IR and Raman) : The vibrational frequencies and intensities for the infrared (IR) and Raman spectra of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in assigning the observed spectral bands to specific vibrational modes, such as the characteristic C=C stretching vibration.
An illustrative table of predicted vibrational frequencies for key modes in this compound is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) |
| C=C Stretch | ~1650 |
| C-H Stretch (sp²) | ~3020 |
| C-H Stretch (sp³) | 2850-2960 |
| CH₂ Scissoring | ~1465 |
Machine Learning and AI Applications in this compound Chemistry
The application of machine learning (ML) and artificial intelligence (AI) in chemistry has seen exponential growth, offering powerful tools for predicting molecular properties, reaction outcomes, and optimizing synthetic routes. While specific ML studies focusing exclusively on this compound are not prevalent in public literature, the principles and models developed for other long-chain alkenes are directly applicable and provide a framework for understanding its chemical behavior. These computational approaches offer a significant advantage over traditional experimental and quantum chemistry methods, which can be time-consuming and resource-intensive. nih.govgithub.io
Machine learning models are increasingly used to predict fundamental thermochemical properties of hydrocarbons, including alkenes. nih.gov Properties such as the standard enthalpy of formation, entropy, and heat capacity are crucial for understanding the stability and reactivity of this compound. Researchers have developed quantitative structure-property relationship (QSPR) models using algorithms like Support Vector Regression (SVR), Artificial Neural Networks (ANN), and Random Forest Regression. These models are trained on extensive datasets of known hydrocarbon properties and use molecular descriptors—numerical representations of a molecule's structure—as input features to predict the properties of new compounds. nih.gov For a molecule like this compound, these descriptors would encode information about its size, branching, and the position of the double bond. The accuracy of these ML models has been shown to be comparable or even superior to traditional methods like Benson's group additivity. nih.gov
Another significant application of machine learning in the study of this compound is the prediction of its spectroscopic properties, particularly its Nuclear Magnetic Resonance (NMR) spectra. frontiersin.org NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. ML models, trained on large databases of experimental and calculated NMR data, can predict the ¹H and ¹³C chemical shifts of this compound with high accuracy. riken.jp This is particularly valuable for complex molecules where spectral interpretation can be challenging. These predictive tools can help in confirming the structure of this compound isomers and in analyzing reaction mixtures. frontiersin.org
The table below illustrates the application of different machine learning models in predicting various properties relevant to the chemistry of long-chain alkenes like this compound.
| Property Predicted | Machine Learning Model(s) | Typical Input Features | Significance for this compound |
| Standard Enthalpy of Formation | Support Vector Regression (SVR), Artificial Neural Networks (ANN) | Molecular descriptors (e.g., constitutional, topological, geometric) | Understanding the relative stability of this compound isomers. |
| Reaction Yield | Transformer-based models, Random Forests | SMILES strings of reactants and reagents, reaction conditions | Optimizing synthetic routes to or from this compound. |
| Catalyst Activity/Selectivity | Principal Component Analysis (PCA), Partial Least Squares (PLS) | Catalyst descriptors (e.g., electronic properties, steric parameters) | Designing efficient catalysts for reactions involving this compound. |
| NMR Chemical Shifts | Graph Neural Networks (GNNs), Deep Learning models | Molecular graph, 3D conformation | Aiding in the structural confirmation and analysis of this compound. |
Studies on Strain Energy and Stability of Unsaturated Systems
Torsional strain arises from the repulsion between electron clouds in bonds on adjacent atoms. In the context of this compound, this is most relevant to the rotation around the single bonds of the alkyl chains attached to the C=C double bond. The molecule will preferentially adopt conformations that minimize eclipsing interactions between hydrogen atoms and alkyl groups, favoring staggered arrangements.
The stability of different alkene isomers is also governed by the degree of substitution of the double bond and the phenomenon of hyperconjugation. Generally, the more substituted an alkene is, the more stable it is. This is due to a combination of factors, including the stabilizing effect of hyperconjugation, where the electrons in adjacent C-H or C-C sigma bonds can delocalize into the empty π* antibonding orbital of the double bond. For a disubstituted alkene like this compound, the trans-isomer is generally more stable than the cis-isomer due to reduced steric strain between the alkyl groups on the same side of the double bond.
Computational chemistry provides powerful tools for quantifying the strain energy and relative stabilities of different isomers and conformers of this compound. High-level electronic structure theory can be used to calculate the energies of different molecular arrangements. One common computational approach to determining strain energy is through the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for the cancellation of errors in the calculation and isolating the strain energy of the molecule of interest. Another method involves the use of group increment theory, where the expected strain-free enthalpy of formation is calculated and compared to the experimental or high-level calculated value. wikipedia.org
The following table provides a conceptual breakdown of the types of strain that would be computationally studied in the (Z)- and (E)-isomers of this compound.
| Type of Strain | Description | Relevance to (Z)-Tridec-8-ene | Relevance to (E)-Tridec-8-ene |
| Torsional Strain | Repulsion between electron clouds of bonds on adjacent carbon atoms. | Arises from rotations around C-C single bonds in the pentyl and butyl chains. | Arises from rotations around C-C single bonds in the pentyl and butyl chains; generally lower than in the (Z)-isomer due to less steric hindrance. |
| Steric Strain (Allylic) | Repulsive interaction between non-bonded groups. A¹,³ strain is between substituents on C1 and C3 of an allyl system. | Significant A¹,³ strain between the pentyl group on C-8 and the butyl group on C-9, leading to a higher energy state. | Minimal A¹,³ strain as the large alkyl groups are on opposite sides of the double bond, leading to a more stable conformation. |
| Angle Strain | Deviation from ideal bond angles (e.g., 120° for sp² carbons). | Generally minimal in acyclic alkenes unless significant steric crowding forces bond angle distortion. | Generally minimal, similar to the (Z)-isomer. |
Computational studies on analogous long-chain alkenes have shown that electron correlation is critical for accurately describing the relative energies of cis-trans isomers. researchgate.net Density Functional Theory (DFT) methods that include dispersion corrections generally show good agreement with experimental data for the stability of long-chain olefin isomers. researchgate.net Such computational studies would be invaluable for creating a detailed potential energy surface for this compound, mapping its various conformations and the energy barriers between them.
Chemical Applications and Advanced Materials Science Integration Non Clinical
Role as a Synthetic Intermediate for Complex Organic Molecules
The alkene functionality of Tridec-8-ene, or its derivatives, allows for its integration into sophisticated synthetic routes, leading to molecules with diverse applications.
Derivatives containing the this compound structural unit have been explored as building blocks for macrocyclic scaffolds. For instance, a bicyclo[6.5.0]this compound derivative has been developed as a rigidified di-L-proline system, serving as a building block for the modular synthesis of teraryl-based alpha-helix mimetics researchgate.net. This highlights the potential of the this compound framework to contribute to the construction of large, cyclic structures with specific conformational properties.
In the chemical synthesis of advanced pharmaceuticals, structural fragments derived from this compound have been identified as key components. For example, the "13-oxa-2-thiabicyclo[7.3.1]tridec-5-en-8-yl" moiety is a significant part of Cresomycin, an experimental antibiotic wikipedia.org. Similarly, "macrobicyclic thiolincosamines" and the "2-thiabicyclo[7.3.1]tridec-5-en-8-yl" fragment are recognized as components of antibiotic candidates, demonstrating the incorporation of tridec-ene-based structures into complex pharmaceutical scaffolds through specific synthetic pathways acs.org. This underscores the role of this compound-derived structures in the chemical assembly of molecules with potential therapeutic relevance.
Polymer Chemistry and Materials Science Applications
While various unsaturated hydrocarbons find extensive use in polymer chemistry and material science, direct and specific applications of this compound as a monomer, additive, or cross-linking agent are not extensively documented in the provided sources.
Information explicitly detailing this compound as a monomer for the synthesis of specialty polymers or copolymers was not found in the consulted literature.
Direct evidence for the use of this compound as an additive in material formulations, such as lubricants or surfactants, was not identified in the provided research findings. It has been noted that this compound is not typically used in fragrances or flavors thegoodscentscompany.com.
No specific research findings or detailed information were found regarding the direct application of this compound as a cross-linking agent in the provided sources.
Industrial Chemical Feedstock and Sustainable Production
The broader chemical industry is undergoing a significant transition towards sustainable feedstocks, driven by environmental imperatives and the need to decarbonize industrial processes uni.lu. This shift involves the utilization of diverse renewable sources such as lignocellulosic biomass, non-lignocellulosic biomass, municipal waste, and carbon dioxide (CO2) uni.lu. The development of new chemical and bio-based processes that can utilize low-carbon feedstocks in a sustainable way is crucial for meeting future demands for chemicals and fuels nih.gov.
However, specific detailed research findings or industrial applications explicitly identifying this compound as a direct industrial chemical feedstock or outlining sustainable production methods for this particular isomer are not extensively documented in the available literature. While longer-chain alkenes, such as 1-tridecene (B165156), are known to be used in chemical synthesis and as intermediates in petrochemical processes, these applications are typically for different isomers or broader classes of compounds solubilityofthings.com. The focus on sustainable chemical feedstocks generally involves the valorization of biomass and waste streams to produce a range of chemicals, but this compound is not specifically highlighted as a product or intermediate in these processes uni.lugoogleapis.comchemsrc.comepo.orgwipo.intepo.orgmdpi.comjustia.com.
Applications in Olfactochemistry and Fragrance Chemistry (chemical component aspect, not biological effect)
Environmental Chemistry and Biogeochemical Cycling of Tridec 8 Ene
Environmental Fate and Transport Mechanisms
The environmental fate and transport of organic compounds like Tridec-8-ene are governed by their physical and chemical properties, which dictate their distribution among environmental compartments and their movement within these systems.
Distribution in Environmental Compartments (air, water, soil)
The distribution of this compound in environmental compartments—air, water, and soil—is largely influenced by its physical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient. While specific data for this compound is scarce, an understanding can be inferred from its isomer, 1-Tridecene (B165156).
For 1-Tridecene, it is expected to be largely immobile in soil based on an estimated soil organic carbon-water (B12546825) partition coefficient (Koc) of 11,000 nih.gov. This high Koc value suggests a strong affinity for organic matter in soil, limiting its mobility. 1-Tridecene is reported to be insoluble in water, which would further restrict its dissolution and transport in aqueous phases nih.govechemi.com.
In the ambient atmosphere, 1-Tridecene is predicted to exist predominantly as a vapor, given its vapor pressure of 6.38 x 10⁻² mm Hg at 25 °C echemi.com.
Volatilization and Atmospheric Transport
Volatilization is a significant transport mechanism for this compound, particularly from moist soil and water surfaces. For 1-Tridecene, its estimated Henry's Law constant of 2.61 atm-cu m/mole at 25 °C suggests that volatilization from moist soil surfaces is an important fate process nih.govechemi.com. However, this volatilization from moist soil surfaces may be attenuated by adsorption to soil particles echemi.com. Similarly, volatilization from water surfaces is expected to be reduced by adsorption to suspended solids and sediment within the water column echemi.com. A modeled volatilization half-life from a pond for 1-Tridecene is estimated to be 29 years when adsorption is considered echemi.com. From dry soil surfaces, 1-Tridecene is not expected to volatilize significantly due to its vapor pressure echemi.com.
In the atmosphere, once volatilized, this compound, like other volatile organic compounds, can be transported over various distances via atmospheric currents echemi.com.
Sorption and Desorption in Soil and Sediment
Sorption and desorption processes play a critical role in the environmental fate of organic compounds in soil and sediment. These processes are not instantaneous and often require a significant amount of time to reach equilibrium mdpi.com. The extent of sorption can be influenced by various soil characteristics, including organic carbon content, clay content, soil texture, and pH mdpi.com. For organic chemicals, the reversibility of sorption often decreases with increasing residence time in the soil, a phenomenon known as "aging" psu.edujaas.ac.cn. This behavior can lead to the stabilization of the chemical in less available and less biodegradable forms copernicus.org.
Chemical Transformation and Degradation Pathways
The chemical transformation and degradation of this compound in the environment primarily occur through atmospheric reactions and phototransformation processes.
Atmospheric Degradation (e.g., Ozonolysis, Reaction with OH Radicals)
Alkenes, including this compound, are highly reactive in the atmosphere, primarily undergoing degradation via reactions with photochemically-produced hydroxyl (OH) radicals and ozone (O₃) echemi.comcopernicus.orguni.luebi.ac.uk. These reactions are crucial for determining the atmospheric lifetime and distribution of such chemicals uni.lu.
For 1-Tridecene, the rate constant for its vapor-phase reaction with hydroxyl radicals at 25 °C is estimated to be 4.01 x 10⁻¹¹ cm³/molecule-sec nih.govechemi.com. This rate constant corresponds to an atmospheric half-life of approximately 9.6 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter echemi.com.
The reaction of 1-Tridecene with ozone in the vapor phase at 25 °C has an estimated rate constant of 1.20 x 10⁻¹⁷ cm³/molecule-sec echemi.com. This reaction yields an atmospheric half-life of about 23 hours, based on an atmospheric ozone concentration of 7 x 10¹¹ molecules per cubic centimeter echemi.com.
Table 1: Estimated Atmospheric Degradation Half-Lives for 1-Tridecene
| Degradation Pathway | Rate Constant (cm³/molecule-sec) at 25 °C | Estimated Atmospheric Half-Life |
| Reaction with OH Radicals | 4.01 x 10⁻¹¹ nih.govechemi.com | 9.6 hours echemi.com |
| Reaction with Ozone | 1.20 x 10⁻¹⁷ echemi.com | 23 hours echemi.com |
Phototransformation Processes (Direct and Indirect Photolysis)
Phototransformation, encompassing both direct and indirect photolysis, is a significant degradation mechanism for many environmental contaminants diva-portal.org. Direct photolysis occurs when a chemical directly absorbs light energy, leading to its degradation. Indirect photolysis involves the reaction of the chemical with photochemically produced reactive species, such as hydroxyl radicals, singlet oxygen, or peroxy radicals psu.edudiva-portal.orgeuropa.eu.
While detailed phototransformation data specifically for this compound or 1-Tridecene are not extensively detailed in the provided search results, alkenes are generally susceptible to photolytic processes due to the presence of the carbon-carbon double bond. Photodegradation can occur in various environmental matrices, including air, water, and on surfaces like plants and soil psu.edudiva-portal.orgeuropa.eu. The efficiency and specific pathways of photodegradation can vary depending on environmental conditions, such as the intensity and wavelength of light, and the presence of other reactive species diva-portal.org.
Hydrolysis in Aqueous Environments
Hydrolysis, a chemical reaction involving the cleavage of a bond by water, is generally not a primary degradation pathway for simple alkenes such as this compound under typical environmental conditions. Alkenes lack the specific functional groups (e.g., esters, amides) that are susceptible to hydrolytic cleavage. While general chemical registration dossiers may list hydrolysis as an environmental fate endpoint, specific data on the hydrolysis of this compound in aqueous environments is limited. fishersci.com
Biodegradation Studies (focused on chemical breakdown by microorganisms)
Biodegradation is a significant pathway for the breakdown of hydrocarbons, including alkenes, in the environment, primarily mediated by microorganisms. This complex process involves the physico-chemical transformation of organic compounds into smaller units. Microorganisms, including various bacteria and fungi, possess the enzymatic machinery to degrade, assimilate, and metabolize complex organic compounds for their energy requirements.
The biodegradability of tridecenes has been indicated by studies on similar long-chain alkenes. For instance, based on biodegradation studies for 1-octadecene (B91540), 1-tridecene (an isomer of this compound) is also expected to biodegrade in aqueous environments. In one study, 1-octadecene demonstrated degradation with 39-48% of its theoretical oxygen demand being consumed over 28 days.
The presence of oxygen significantly influences the mechanisms and rates of hydrocarbon biodegradation.
Aerobic Transformation: Under aerobic (oxic) conditions, oxygen is essential not only for microbial respiration but also as a reactant in the enzymatic activation of hydrocarbons. Aerobic biodegradation of n-alkanes, a class of compounds structurally similar to alkenes, is well-described and carried out by various bacteria, yeasts, and filamentous fungi. For instance, marine bacteria have been observed to aerobically degrade isoprenoid compounds through oxidation sequences, leading to the production of wax esters and other metabolites. This suggests that similar oxidative pathways could be involved in the aerobic degradation of this compound.
Anaerobic Transformation: In anaerobic environments, the degradation of hydrocarbons proceeds through different mechanisms due to the absence of oxygen. Studies on anaerobic alkane degradation have identified mechanisms such as fumarate (B1241708) addition and carboxylation as key pathways. While specific details for this compound's anaerobic transformation are not extensively documented, these general mechanisms for hydrocarbon degradation under anoxic conditions provide a framework for understanding its potential fate in oxygen-depleted environments. Some chlorinated tridecene derivatives, such as Endrin, have shown varying degrees of persistence or degradation under anaerobic conditions, highlighting the influence of molecular structure on anaerobic biodegradability.
Mineralization represents the complete breakdown of organic compounds into inorganic substances, primarily carbon dioxide and water, by microorganisms. In the context of polyolefin (plastics) biodegradation, which involves the degradation of C-C and C-H bonds, mineralization is identified as the final stage. During this process, smaller hydrocarbon fragments, resulting from initial biofragmentation and bioassimilation, are further metabolized by microbial enzymes. This metabolic activity leads to the conversion of the carbon from the original compound into microbial biomass and the release of carbon dioxide and water. While specific mineralization pathways for this compound are not detailed in the available literature, it is inferred that its biodegradation, especially under aerobic conditions, would ultimately lead to mineralization, contributing to the biogeochemical cycling of carbon.
Biogenic Sources and Natural Occurrence (chemical identification and pathways)
Tridecenes, including isomers of this compound, are known to occur naturally and can be produced by various biological organisms, indicating their biogenic origin. For example, 1-Tridecene (tridec-1-ene) has been reported in plants such as Oryza sativa (rice) and Ophrys sphegodes (bee orchid), among other organisms. Another isomer, tridec-2-ene, has been identified as a volatile compound in the essential oil of Farfugium japonicum leaves. These occurrences suggest that this compound, or closely related tridecene isomers, can be synthesized through natural biochemical pathways in living organisms. Furthermore, tridecene derivatives have been found as components of more complex natural products, such as certain linear lipopeptides isolated from marine-derived bacteria, which contain tridecanoic and tridec-4-enoic acids. These findings underscore the presence of tridecene structures within the natural organic matter pool and their involvement in biological processes.
Environmental Modeling Approaches for Fate Prediction
Environmental Fate Models (EFMs) are quantitative and mechanistic tools used to predict the behavior and concentration of contaminants, including organic compounds like this compound, in various environmental compartments such as water, air, and soil. These models integrate descriptions of pollutant transport, transfer, and degradation processes into mass balance equations. The coefficients used in these models are typically derived from extensive empirical data.
Key parameters considered in environmental fate modeling for compounds like this compound would include:
Adsorption/Desorption: The partitioning of the compound between solid phases (e.g., soil, sediment) and aqueous phases.
Henry's Law Constant: This constant describes the partitioning of a volatile compound between the air and water phases, indicating its tendency to volatilize from water.
Biodegradation Rates: Rates of microbial breakdown under different environmental conditions (aerobic, anaerobic).
Transport and Distribution: Factors influencing how the compound moves through and distributes across different environmental media. fishersci.com
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Highly Selective Synthesis
The development of novel catalytic systems for the highly selective synthesis of Tridec-8-ene and its derivatives remains a critical research direction. Current challenges in alkene synthesis often involve achieving precise control over regio- and stereoselectivity, particularly for internal and highly substituted alkenes. For this compound, which possesses an internal double bond, achieving specific E or Z isomers during transformations is paramount.
Recent advancements in catalysis, particularly with non-precious metals, offer promising avenues. For instance, iron-catalyzed systems have shown potential for the sustainable and efficient production of Z-alkenes from allenes, demonstrating high efficiency and selectivity for the Z-isomer nus.edu.sg. Similarly, cobalt-catalyzed isomerization of alkenes can convert terminal alkenes into internal ones, with some systems achieving stereoselective control to deliver E or Z geometry products thieme-connect.com. A novel cobalt hydride catalyst has been unveiled to overcome challenges associated with the isomerization of 1,1-disubstituted alkenes, exhibiting excellent stereoselectivity and catalytic efficiency for a wide range of substrates thieme-connect.com. Nickel catalysis has also emerged as a powerful tool, with new methods allowing access to tri- and tetrasubstituted alkenes through tandem processes involving Heck reactions and carbon-carbon double bond migration nus.edu.sg. These non-precious metal catalysts are attractive due to their abundance, lower toxicity, and cost-effectiveness, aligning with greener chemical manufacturing practices nus.edu.sgnus.edu.sg.
Future research could focus on designing catalytic systems specifically tailored for this compound, enabling:
Stereoselective Isomerization: Developing catalysts that can precisely control the E/Z configuration of the double bond in this compound or its precursors.
Regioselective Functionalization: Creating catalysts that selectively functionalize specific positions along the thirteen-carbon chain, avoiding unwanted side reactions.
Tandem and Cascade Reactions: Exploring catalytic systems that facilitate multiple transformations in a single step, increasing synthetic efficiency and reducing waste. This could involve, for example, the selective dialkylation of alkenes, which allows for the continuous construction of two new C(sp³)—C(sp³) bonds sioc-journal.cn.
The table below summarizes some catalytic systems and their applications in alkene synthesis, highlighting their relevance for this compound research.
| Catalyst Type | Metal | Key Reaction Type | Selectivity Focus | Reference |
| Transition Metal | Iron | Z-Alkene Synthesis | Z-Stereoselectivity | nus.edu.sg |
| Transition Metal | Cobalt | Alkene Isomerization | E/Z Stereoselectivity | thieme-connect.com |
| Transition Metal | Nickel | Alkene Functionalization/Isomerization | Regio- & Stereoselectivity | nus.edu.sg |
| Transition Metal | Palladium | Alkene Carboacylation | Site-selectivity | researchgate.net |
Integration of this compound into Advanced Functional Materials
The integration of this compound into advanced functional materials presents a promising area for future research. As a long-chain alkene, this compound possesses a flexible hydrocarbon backbone and a reactive double bond, making it a versatile building block for various material applications.
Potential research directions include:
Polymer Science: this compound could serve as a monomer or co-monomer in the synthesis of novel polymers. Its long chain length could impart specific properties such as flexibility, hydrophobicity, or low glass transition temperatures to polyolefins, elastomers, or specialty plastics. For instance, the polymerization of higher alkenes, such as propene, has been achieved using transition metal-free aluminum-based catalytic systems, yielding high molecular weight, linear homo- and copolymers acs.org. This suggests similar possibilities for this compound.
Lubricants and Surfactants: The long hydrocarbon chain of this compound, combined with potential functionalization at the double bond, could lead to the development of new lubricants with improved viscosity profiles or surfactants with tailored amphiphilic properties. Alkenes are recognized as promising hydrocarbon biofuels and can be derived into important industrial chemical compounds such as detergents and lubricants biofueljournal.com.
Coatings and Adhesives: Functionalized this compound derivatives could be incorporated into curable coating compositions or adhesive formulations, where the double bond can participate in cross-linking reactions to form robust networks google.com.
Self-Assembling Systems: The amphiphilic nature of certain this compound derivatives could be exploited in the design of self-assembling systems, such as micelles or vesicles, for applications in drug delivery or nanotechnology.
Research in this area would involve exploring various polymerization techniques (e.g., Ziegler-Natta, metallocene, radical polymerization) and post-polymerization modifications to tailor the material properties.
Green Chemistry Innovations for Sustainable Production and Transformations
The principles of green chemistry are increasingly vital in chemical research, and this compound offers significant opportunities for sustainable production and transformations. Current methods for alkene production, such as the cracking of hydrocarbons, are energy-intensive and can contribute to greenhouse gas emissions and pollution tutorchase.com.
Future research should focus on:
Renewable Feedstocks: Investigating the biosynthesis of this compound or its precursors from renewable resources, such as biomass, rather than fossil fuels. Microorganisms can synthesize alkanes and alkenes, utilizing organic residues from agri-food industries, offering an alternative in resource recovery biofueljournal.com. Research is also being conducted on utilizing inorganic carbon sources like CO2 to promote the green synthesis of alkanes and alkenes biofueljournal.com.
Eco-friendly Synthesis Routes: Developing greener synthetic routes for this compound, such as the dehydration of alcohols under milder conditions using acid catalysts at high temperatures researchgate.net. Magnesium catalysts under aqueous conditions have also been developed for the green synthesis of electrophilic alkenes via Knoevenagel condensation, demonstrating an efficient, nontoxic, and inexpensive metal catalyst system acs.org.
Sustainable Transformations: Exploring environmentally benign methods for functionalizing this compound. This includes:
Biocatalysis: Utilizing enzymes or whole-cell systems for selective transformations, reducing the need for harsh reagents and conditions.
Photocatalysis and Electrochemistry: Employing light or electricity as energy sources for reactions, minimizing waste generation. Photocatalytic activation of C(sp³)—H bonds to form C—S bonds has been explored sioc-journal.cn.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency, safety, and scalability while reducing solvent usage.
Solvent-Free or Aqueous Reactions: Minimizing or eliminating the use of organic solvents, which are often toxic and difficult to dispose of. Green approaches for alkene synthesis under aqueous conditions have been developed acs.org.
Photoisomerization: Developing eco-friendly methods for the photoisomerization of E- to Z-alkenes, which has applications in organic chemistry, polymer chemistry, and medicinal chemistry qs-gen.com. A new closed-loop method using a recycling photoreactor and high-performance liquid chromatography has been developed for this purpose, representing an environmentally friendly and sustainable method qs-gen.com.
These innovations aim to reduce the environmental footprint associated with the production and utilization of this compound.
Advanced Mechanistic Studies using Cutting-Edge Analytical and Computational Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for rational catalyst design and the development of new transformations. Advanced mechanistic studies employing cutting-edge analytical and computational techniques will be instrumental in this endeavor.
Key areas of focus include:
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can provide detailed insights into reaction pathways, transition states, and energy barriers, helping to elucidate the origins of selectivity and reactivity. DFT studies have been used to investigate reaction mechanisms for alkene epoxidation by macrocyclic manganese porphyrin catalysts, revealing how catalytic activity can be tuned researchgate.net. DFT has also been applied to understand the mechanism of palladium-catalyzed intramolecular aminoarylation of alkenes rsc.org and nickel-catalyzed hydroarylation of styrenes researchgate.net.
In-situ Spectroscopy: Techniques such as in-situ NMR, IR, and Raman spectroscopy can monitor reactions in real-time, providing direct evidence of intermediates and reaction kinetics.
Advanced Mass Spectrometry (MS): High-resolution mass spectrometry and ion mobility mass spectrometry can identify and characterize transient intermediates and reaction products, offering insights into complex reaction mixtures researchgate.net.
Kinetic Isotope Effects (KIEs): Studying KIEs can help identify rate-determining steps and provide information about bond-breaking and bond-forming events.
By combining experimental observations with computational modeling, researchers can gain a comprehensive mechanistic understanding of this compound's chemical behavior, leading to more efficient and selective syntheses.
Exploration of Complex Chemical Transformations for Derivatization
The exploration of complex chemical transformations for the derivatization of this compound offers vast opportunities for creating new molecules with diverse functionalities. Beyond simple addition reactions, future research can delve into more sophisticated methodologies.
Promising areas include:
Difunctionalization Reactions: Developing methods for the simultaneous introduction of two different functional groups across the double bond of this compound. Recent progress has been seen in radical-involved alkene dialkylation, which is an effective way for functional alkane synthesis, although challenges still exist in achieving high selectivity sioc-journal.cn. Mechanochemistry has also been reported for olefin difunctionalization via radical ligand transfer and electron catalysis, showing chemo- and regioselective 1,2-nitronitrooxylation of activated and unactivated alkenes under solvent-free conditions nih.gov.
Metathesis Reactions: Utilizing olefin metathesis (e.g., cross-metathesis, ring-closing metathesis) to synthesize new alkenes or cyclic structures involving this compound.
C-H Functionalization: Exploring direct C-H functionalization strategies along the this compound backbone, allowing for the introduction of functional groups without pre-functionalizing the molecule. Carbon-centered radical-initiated olefin transformation chemistry, including alkene Heck-type alkylation and hydroalkylation, is an active area of research mdpi.com.
Tandem and Cascade Reactions: Designing multi-step reactions that proceed sequentially without isolation of intermediates, leading to increased complexity and efficiency. Palladium-catalyzed intermolecular carboacylation of alkenes via ester C–O bond activation is an example of such a complex transformation researchgate.net.
Click Chemistry and Bioorthogonal Reactions: Adapting this compound with suitable functional groups (e.g., alkynes, azides) to participate in highly efficient and specific "click" reactions, enabling its integration into complex molecular architectures or biomolecules numberanalytics.com.
These transformations would expand the synthetic utility of this compound as a versatile chemical building block for advanced organic synthesis.
New Methodologies for Environmental Monitoring and Chemical Fate Analysis
Given the industrial relevance of alkenes, including this compound, understanding their environmental impact, monitoring their presence, and analyzing their chemical fate are crucial. Future research should focus on developing advanced methodologies in this area.
Key research directions include:
Sensitive Detection Methods: Developing highly sensitive and specific analytical techniques for detecting trace amounts of this compound and its degradation products in various environmental matrices (water, soil, air). This could involve hyphenated techniques like GC-MS, LC-MS, or advanced spectroscopic methods researchgate.neterasm.org. For instance, a specific derivatization method permitted trace detection (ng/L) by electrospray LC/MS of individual alcohol and ethoxymer species in effluent samples erasm.org.
Environmental Fate Studies: Investigating the degradation pathways of this compound in the environment, including biodegradation, phototransformation (in air, water, and soil), and hydrolysis europa.eu. Studies on semifluorinated n-alkenes (SFAenes) have shown volatilization during snowmelt and changes in their patterns between snow and soil samples, indicating environmental mobility nih.gov.
Bioaccumulation and Ecotoxicity Assessment: Assessing the potential for this compound and its metabolites to bioaccumulate in organisms and evaluating their ecotoxicological profiles. While safety and adverse effects are excluded from this article, understanding the environmental behavior is critical for sustainable use.
Modeling and Prediction: Developing and refining environmental fate models to predict the distribution, persistence, and potential exposure pathways of this compound in different environmental compartments researchgate.neteuropa.eu.
Such research is essential for informed risk assessment and the development of strategies to mitigate any potential environmental concerns associated with the production and use of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
